molecular formula C9H12N4 B8702830 1H-1,3-Benzimidazole-5,6-diamine, 1,2-dimethyl-

1H-1,3-Benzimidazole-5,6-diamine, 1,2-dimethyl-

Cat. No. B8702830
M. Wt: 176.22 g/mol
InChI Key: WATNJQFGOVKPPQ-UHFFFAOYSA-N
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Patent
US06656940B2

Procedure details

1,2-Dimethyl-5,6-dinitrobenzimidazole was reduced with tin in hydrochloric acid. The solution obtained from the reduction was diluted with water, cooled to 10° C., and treated with 40% NaOH. The precipitate which formed was filtered, washed with water and recrystallized from alcohol to yield 1,2 dimethly-5,6 diaminobenzimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([N+:14]([O-])=O)[C:9]([N+:11]([O-])=O)=[CH:10][C:5]=2[N:4]=[C:3]1[CH3:17].[Sn].[OH-].[Na+]>Cl.O>[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([NH2:14])[C:9]([NH2:11])=[CH:10][C:5]=2[N:4]=[C:3]1[CH3:17] |f:2.3,^3:17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC2=C1C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained from the reduction
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from alcohol

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=C(C(=C2)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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